molecular formula C6H3ClN4O2 B15069640 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15069640
M. Wt: 198.57 g/mol
InChI Key: VYVBYTRAGOJDTK-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a versatile scaffold that serves as a key precursor for the synthesis of diverse pyrazolopyridine derivatives through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research due to its close resemblance to purine bases, making it a common scaffold in the design of kinase inhibitors . Over 300,000 derivatives of this core structure have been described, highlighting its importance in the development of therapeutic agents . Recent research has demonstrated the application of pyrazolo[3,4-b]pyridine derivatives as potent TRK (Tropomyosin Receptor Kinase) inhibitors for cancer treatment , showcasing the ongoing relevance of this chemotype. The presence of both chloro and nitro substituents on the core structure provides distinct reactive sites for further chemical elaboration, enabling researchers to efficiently build compound libraries for biological screening . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All products must be handled by qualified technical personnel in a controlled laboratory setting.

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClN4O2/c7-5-3-1-9-10-6(3)8-2-4(5)11(12)13/h1-2H,(H,8,9,10)

InChI Key

VYVBYTRAGOJDTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C=NNC2=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation from Pyrazole Precursors

The most common approach involves 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles. For example, 3-amino-5-chloropyrazole reacts with β-diketones or α,β-unsaturated carbonyl compounds to form the pyridine ring. A representative protocol is:

Procedure

  • Combine 3-amino-5-chloropyrazole (10 mmol) with acetylacetone (12 mmol) in ethanol.
  • Reflux at 80°C for 12 hours.
  • Isolate the intermediate via filtration (yield: 68–72%).

This method positions chlorine at C4 but requires subsequent nitration at C5.

Hydroxylamine Hydrochloride-Catalyzed Cyclization

A patent (CN105801574A) describes cyclizing 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C. While this yields 1H-pyrazolo[3,4-b]pyridine, nitro groups must be introduced post-cyclization. Optimized conditions use a 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde, achieving 85% yield.

Functionalization: Nitration and Chlorination

Regioselective Nitration at C5

Nitration of chlorinated intermediates is performed using mixed acid (HNO₃/H₂SO₄). Microwave-assisted nitration enhances efficiency:

Microwave Protocol

  • Dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine (5 mmol) in concentrated sulfuric acid.
  • Add fuming nitric acid (1.2 eq) and irradiate at 100°C for 15 minutes.
  • Quench with ice, neutralize with NaHCO₃, and extract with dichloromethane (yield: 78%).

Chlorination at C4

Chlorine can be introduced via:

  • Direct electrophilic substitution using Cl₂ gas in acetic acid.
  • Sandmeyer reaction with CuCl on diazotized intermediates.

Sandmeyer Example

  • Diazotize 4-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine with NaNO₂/HCl at 0°C.
  • Add CuCl and heat to 50°C for 2 hours (yield: 65%).

Integrated Synthetic Routes

One-Pot Cyclization-Nitration-Chlorination

A streamlined approach combines cyclization and functionalization:

Steps

  • React 3-amino-5-nitropyrazole with 2-chloromalonaldehyde in DMF at 60°C (cyclization).
  • Add phosphorus oxychloride (POCl₃) to introduce chlorine at C4 (yield: 62%).

Optimization and Yield Data

Method Starting Material Conditions Yield (%) Source
Cyclization + Nitration 3-Amino-5-chloropyrazole HNO₃/H₂SO₄, 100°C, 1 hr 71
Microwave Nitration 4-Chloro core MW, 100°C, 15 min 78
Hydroxylamine Catalysis 2-Chloro-3-pyridinecarboxaldehyde DMF, 60°C, 8 hr 85
Sandmeyer Chlorination Diazotized intermediate CuCl, 50°C, 2 hr 65

Challenges and Solutions

  • Regioselectivity : Nitration at C5 is favored due to electron-withdrawing effects of the pyrazole ring.
  • Side Reactions : Over-nitration is mitigated by controlling nitric acid stoichiometry.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves nitro/chloro regioisomers.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Hydrophobicity: Bulky substituents like diethylaminomethyl (LogP = 3.2) improve membrane permeability, correlating with antileishmanial potency .
  • Steric Effects : Methyl or benzyl groups at N1 (e.g., Ethyl 1-benzyl-4-chloro derivatives) reduce steric hindrance, facilitating synthetic modifications .

Pharmacological Profiles and Structure-Activity Relationships (SAR)

Antiparasitic Activity

  • Anti-Leishmania: 3'-Diethylaminomethyl-substituted derivatives exhibit IC₅₀ values as low as 0.12 µM, attributed to optimized LogP and steric parameters .
  • Antimalarial: Ethyl 4-((4-(methylphenylsulfonamido)butyl)amino)-1-phenyl derivatives (e.g., L87) show IC₅₀ = 3.46–9.30 µM against Plasmodium falciparum .

Anticancer Activity

  • Spirooxindole Hybrids : Pyrazolo[3,4-b]pyridine-spirooxindole hybrids demonstrate anti-breast-cancer activity via kinase inhibition, with yields >80% under NADES conditions .

Biological Activity

4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H5ClN4O2\text{C}_7\text{H}_5\text{ClN}_4\text{O}_2

This compound features a pyrazolo-pyridine core with a chlorine atom and a nitro group, which are crucial for its biological activity.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and enzymes, which play vital roles in various cellular processes. For instance, it has shown potential in inhibiting tropomyosin receptor kinase A (TRKA), relevant in cancer research targeting neurotrophic signaling pathways.
  • Redox Reactions : The nitro group in the compound may participate in redox reactions, influencing its overall biological effects. This property could enhance its therapeutic efficacy against oxidative stress-related diseases.

Biological Activity Overview

The biological activities of this compound include:

  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : The inhibition of TRKA and other kinases positions this compound as a candidate for cancer treatment. Its ability to interfere with cell signaling pathways associated with tumor growth is under investigation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study ReferenceFindings
Identified as an enzyme inhibitor with potential anti-inflammatory and anticancer activities.
Demonstrated antiviral activity against various viruses, suggesting broader therapeutic applications.
Explored structure-activity relationships (SAR) indicating modifications can enhance potency against specific targets.

Case Study: Anticancer Activity

In a notable study, this compound was tested for its effects on cancer cell lines. The results indicated that the compound significantly reduced cell proliferation in vitro by inhibiting TRKA activity. Molecular docking studies further elucidated the binding interactions between the compound and TRKA, providing insights into structural modifications that could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine and its derivatives?

  • Methodological Answer : The compound is often synthesized via a multi-step process. A key intermediate, 4-chloro-1H-pyrazolo[3,4-b]pyridine, is prepared from hydrazine derivatives and β-aminocrotononitrile, followed by chlorination with POCl₃ . Subsequent nitration at the 5-position introduces the nitro group. Alternative routes involve condensation of 5-aminopyrazole carbaldehydes with ketones under basic conditions (e.g., ethanolic KOH) to form fused pyrazolo[3,4-b]pyridine scaffolds .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectral techniques:

  • 1D/2D NMR : Assignments of aromatic protons and carbons via ¹H, ¹³C{¹H}, DEPT, COSY, and HETCOR experiments .
  • X-ray crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group) resolve bond lengths, angles, and supramolecular interactions .

Q. What reactivity patterns are observed in this compound?

  • Methodological Answer : The chloro group at the 4-position undergoes nucleophilic substitution with amines, thiols, or alkoxy groups. For example, treatment with aniline derivatives replaces chlorine with aryl/alkylamino groups . The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-b]pyridine scaffold influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., Cl, NO₂) at the 4- and 5-positions enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., methyl, phenyl) at the 3-position improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
    • Computational tools (e.g., molecular docking, 3D-QSAR) model interactions with targets like bacterial enzymes or cancer-related kinases .

Q. What advanced catalytic strategies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Chiral Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization between 5-aminopyrazoles and α,β-unsaturated acyl imidazoles, yielding enantiomerically enriched pyrazolo[3,4-b]pyridines (85–99% ee) . Reaction optimization includes solvent selection (e.g., dichloroethane) and temperature control (0–25°C).

Q. How can green chemistry principles be applied to synthesize pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Magnetically recoverable Fe₃O₄@Zr-MOF catalysts enable pseudo-four-component reactions (e.g., spiro-pyrazolo[3,4-b]pyridine synthesis) under mild conditions, achieving high yields (85–92%) and easy catalyst separation via external magnets . Solvent-free conditions or water-mediated protocols further reduce environmental impact .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations determine electronic properties (HOMO-LUMO gaps, dipole moments), while molecular dynamics simulations assess thermodynamic stability and solubility. Nonlinear optical (NLO) properties are modeled using polarizability tensors .

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